![molecular formula C14H14N2O2Te B14489002 N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline CAS No. 65688-52-0](/img/structure/B14489002.png)
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline is an organotellurium compound characterized by the presence of a tellanyl group attached to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline typically involves the reaction of N,N-dimethylaniline with a tellurium reagent in the presence of a nitro-substituted phenyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the tellanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tellanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the tellanyl group.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline has several applications in scientific research:
Biology: Potential use in studying the biological activity of tellurium compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline involves its interaction with molecular targets through the tellanyl and nitro groups. The tellanyl group can participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline: Similar structure but with a diazenyl group instead of a tellanyl group.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Similar structure with a different position of the nitro group.
Uniqueness
N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline is unique due to the presence of the tellanyl group, which imparts distinct chemical properties and reactivity compared to its diazenyl analogs. The tellurium atom in the tellanyl group can engage in unique redox chemistry and coordination interactions, making this compound valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
65688-52-0 |
|---|---|
Fórmula molecular |
C14H14N2O2Te |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(3-nitrophenyl)tellanylaniline |
InChI |
InChI=1S/C14H14N2O2Te/c1-15(2)11-6-8-13(9-7-11)19-14-5-3-4-12(10-14)16(17)18/h3-10H,1-2H3 |
Clave InChI |
KDENUPRRZVYCLH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
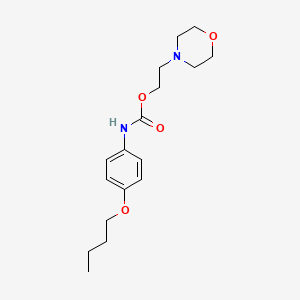
methanone](/img/structure/B14488937.png)
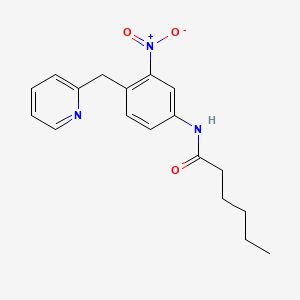
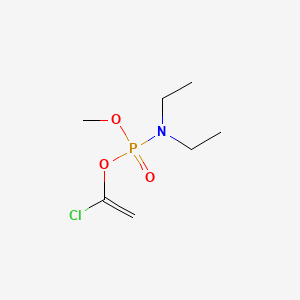
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
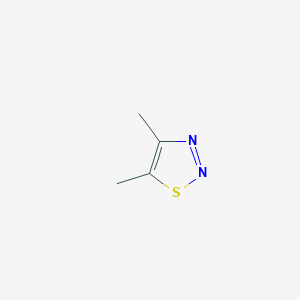
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
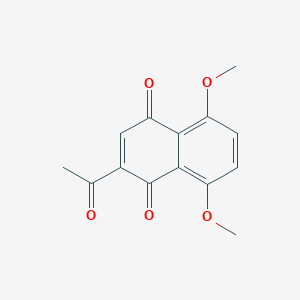

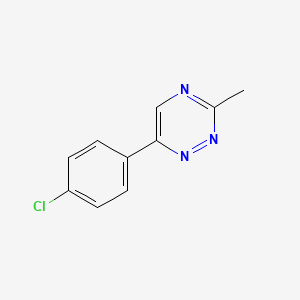
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

